![molecular formula C19H15N3OS B2447828 N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-52-6](/img/structure/B2447828.png)
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains a benzothiazole core, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .
Synthesis Analysis
The synthesis of this compound could involve a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole core, a phenyl group, and a pyrrole group . The benzothiazole core is a heterocyclic compound that contains a benzene ring fused to a thiazole ring . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen atom. The pyrrole group is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C, UV, IR, and mass spectral data .
Scientific Research Applications
Cancer Treatment
Benzothiazole derivatives have been investigated for their potential in cancer therapy . The compound’s unique structure and reactivity make it an interesting candidate for further exploration. Researchers study its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
Antibacterial Properties
Benzothiazoles, including our compound, have demonstrated antibacterial activity . Scientists explore their efficacy against various bacterial strains, aiming to develop novel antibiotics. Investigating the compound’s mode of action and potential synergies with existing drugs is crucial.
Anticonvulsant Activity
The benzothiazole core has been associated with anticonvulsant properties . Researchers investigate whether our compound can modulate neuronal activity, potentially providing new avenues for treating epilepsy and related disorders.
Antidiabetic Potential
Given the prevalence of diabetes, compounds with antidiabetic properties are of great interest. Benzothiazoles have shown promise in this area . Scientists explore whether our compound can regulate glucose metabolism, enhance insulin sensitivity, or mitigate diabetic complications.
Antifungal Applications
Fungal infections remain a global health concern. Benzothiazoles have been studied as antifungal agents . Our compound’s structure may contribute to inhibiting fungal growth, making it a subject of investigation for novel antifungal therapies.
Neuroprotective Effects
The compound’s structural similarity to known neuroprotective agents warrants attention. Researchers explore its potential in neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) . Investigating its impact on neuronal survival and function is crucial.
These applications highlight the versatility of N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide and underscore its importance in scientific research. Further studies will deepen our understanding and potentially lead to practical applications in medicine and beyond. 🌟🔬 .
Mechanism of Action
Target of action
Compounds with a benzothiazole moiety have been found to have anti-tubercular activity . They might target the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of action
The benzothiazole moiety might interact with the active site of the DprE1 enzyme, inhibiting its function . This could lead to the death of the Mycobacterium tuberculosis cells .
Biochemical pathways
By inhibiting the DprE1 enzyme, the compound could disrupt the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This could lead to the death of the bacteria .
Pharmacokinetics
Compounds with similar structures are often well absorbed and metabolized by the body .
Result of action
The inhibition of the DprE1 enzyme and the disruption of arabinogalactan synthesis could lead to the death of Mycobacterium tuberculosis cells . This could result in the reduction of tuberculosis symptoms in the host .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-13,17H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVXDMZWXNVZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide |
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